
Tianeptine Metabolite MC5-d4 Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tianeptine Metabolite MC5-d4 Sodium Salt is a deuterium-labeled version of the active metabolite of tianeptine, an atypical antidepressant. Tianeptine is known for its unique mechanism of action, which differs from traditional antidepressants. The metabolite MC5 retains pharmacological activity similar to the parent compound, making it a subject of interest in pharmacokinetic and pharmacodynamic studies .
Mécanisme D'action
- Tianeptine, a tricyclic compound, acts as a selective facilitator of 5-HT (serotonin) uptake both in vitro and in vivo .
- It is unlikely that direct modulation of the serotonin system underlies its antidepressant effects .
Target of Action
Mode of Action
Pharmacokinetics
Analyse Biochimique
Biochemical Properties
Tianeptine Metabolite MC5-d4 Sodium Salt plays a significant role in biochemical reactions, particularly in the context of drug metabolism. It interacts with various enzymes and proteins involved in the metabolic pathways of Tianeptine. One of the key enzymes it interacts with is cytochrome P450, which is responsible for the oxidative metabolism of many drugs. The interaction between this compound and cytochrome P450 enzymes can influence the rate of metabolism and the formation of other metabolites. Additionally, this compound may interact with transport proteins that facilitate its movement across cellular membranes .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In neuronal cells, it can influence cell signaling pathways, particularly those involving serotonin and dopamine. This compound has been observed to enhance the uptake of serotonin in certain brain regions, which can impact neurotransmitter levels and signaling. Furthermore, this compound may affect gene expression related to neurotransmitter synthesis and release, thereby influencing overall cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to serotonin transporters, enhancing the reuptake of serotonin into presynaptic neurons. This action increases the availability of serotonin in the synaptic cleft, which can have antidepressant effects. Additionally, this compound may inhibit the uptake of dopamine, further influencing neurotransmitter dynamics. These binding interactions and enzyme modulations contribute to the compound’s overall pharmacological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, allowing for consistent results in in vitro and in vivo experiments. Prolonged exposure to certain environmental factors may lead to degradation, potentially altering its efficacy and impact on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enhanced serotonin uptake and improved mood-related behaviors. At higher doses, there may be threshold effects, including potential toxicity and adverse reactions. Animal studies have indicated that excessive doses of this compound can lead to neurotoxicity and other harmful effects, highlighting the importance of dosage regulation in research .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to the metabolism of Tianeptine. It interacts with enzymes such as cytochrome P450, which facilitate its conversion into other metabolites. These metabolic pathways can influence the overall pharmacokinetic profile of Tianeptine, affecting its absorption, distribution, metabolism, and excretion. The presence of deuterium in this compound allows for precise tracking of these metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transport proteins that facilitate its movement across cellular membranes, ensuring its proper localization within target cells. Additionally, binding proteins may play a role in its distribution, affecting its accumulation in specific tissues. These transport and distribution mechanisms are crucial for understanding the compound’s pharmacokinetics and overall efficacy .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to synaptic vesicles in neuronal cells, where it can exert its effects on neurotransmitter uptake and release. Understanding the subcellular localization of this compound provides insights into its precise mechanisms of action and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tianeptine Metabolite MC5-d4 Sodium Salt involves the incorporation of deuterium into the MC5 metabolite. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the synthesis and confirm the structure of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Tianeptine Metabolite MC5-d4 Sodium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s stability and reactivity under different conditions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions often result in the formation of various substituted derivatives .
Applications De Recherche Scientifique
Tianeptine Metabolite MC5-d4 Sodium Salt has a wide range of scientific research applications:
Comparaison Avec Des Composés Similaires
- Tianeptine Sodium Salt
- Tianeptine Metabolite MC5 Sodium Salt
- Tianeptine Metabolite MC5-13C6 Sodium Salt
Comparison: Tianeptine Metabolite MC5-d4 Sodium Salt is unique due to the incorporation of deuterium, which provides advantages in pharmacokinetic studies by reducing the rate of metabolic degradation. This makes it a valuable tool for studying the long-term effects and stability of tianeptine and its metabolites .
Propriétés
IUPAC Name |
sodium;5-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]-3,3,4,4-tetradeuteriopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S.Na/c1-22-16-7-3-2-6-14(16)19(21-11-5-4-8-18(23)24)15-10-9-13(20)12-17(15)27(22,25)26;/h2-3,6-7,9-10,12,19,21H,4-5,8,11H2,1H3,(H,23,24);/q;+1/p-1/i4D2,5D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYSEZGRQUELJJ-HGFPCDIYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(=O)[O-])C([2H])([2H])CNC1C2=C(C=C(C=C2)Cl)S(=O)(=O)N(C3=CC=CC=C13)C.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN2NaO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
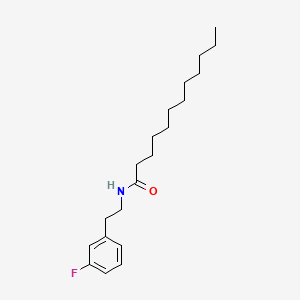


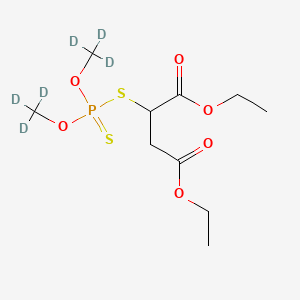

![4-Amino-3,6-bis[5-[4-chloro-6-(4-chloro-3-sulfoanilino)-1,3,5-triazin-2-ylamino]-2-sulfophenylazo]-5-hydroxy-2,7-naphthalenedisulfonic acid hexasodium salt](/img/structure/B563037.png)
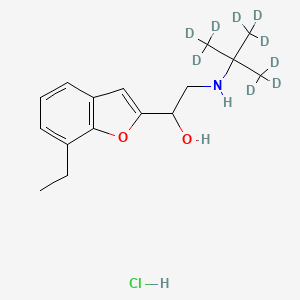

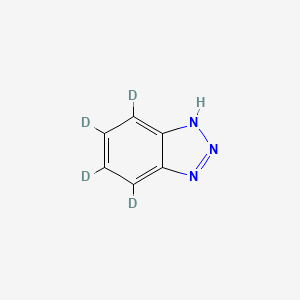

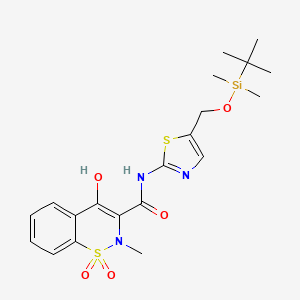
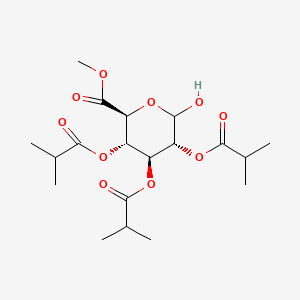
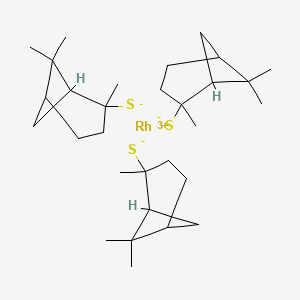
![3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate](/img/structure/B563051.png)
